Dimethyltryptamine fumarate

Vue d'ensemble

Description

La N,N-diméthyltryptamine (fumarate) est un composé appartenant à la famille des tryptamines. Il s'agit d'une forme de sel fumarate de la N,N-diméthyltryptamine, une substance psychédélique naturelle que l'on trouve dans diverses plantes et animaux, y compris l'homme. La N,N-diméthyltryptamine est connue pour ses effets psychoactifs intenses et a été utilisée dans les pratiques chamaniques traditionnelles en Amérique du Sud. La forme fumarate est souvent utilisée dans la recherche en raison de ses propriétés de stabilité et de solubilité .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La N,N-diméthyltryptamine peut être synthétisée par plusieurs méthodes. Une voie courante implique la réaction de l'indole avec le chlorure d'oxalyle pour former l'indole-3-carboxaldéhyde, qui est ensuite réagi avec la diméthylamine pour produire de la N,N-diméthyltryptamine. Le sel fumarate est formé en faisant réagir la N,N-diméthyltryptamine avec l'acide fumarique .

Méthodes de production industrielle

La production industrielle de N,N-diméthyltryptamine (fumarate) implique généralement une synthèse à grande échelle utilisant des réactions chimiques similaires à celles des milieux de laboratoire, mais optimisées pour des rendements et une pureté plus élevés. Le processus comprend des étapes de purification rigoureuses telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux normes de qualité de la recherche .

Analyse Des Réactions Chimiques

Fischer Indole Reaction (Continuous Flow Method)

-

Reactants : Phenylhydrazine hydrochloride + 4-(dimethylamino)butyraldehyde diethyl acetal

-

Conditions :

Parameter Optimal Value Temperature 140°C Residence time 10 minutes Catalyst 5% H₂SO₄ (w/w) Solvent Water or H₂O/CH₃CN

Alternative Routes

-

Reductive Amination :

Tryptamine + formaldehyde → imine intermediate → DMT (using NaBH₃CN or NaBH(OAc)₃) . -

Quaternary Ammonium Demethylation :

Tryptamine + excess methyl iodide → quaternary salt → DMT (ethanolamine dequaternization) .

Oxidative Degradation

-

Primary pathway : DMT → DMT-N-oxide (biologically inactive) under aerobic conditions .

-

Accelerated by : Heat, enzymatic activity (e.g., cytochrome P450), or prolonged storage .

Solvent Compatibility

In Vivo Metabolism

-

Primary route : MAO-A oxidation → indole-3-acetic acid (IAA) .

-

Secondary metabolites :

Metabolite Abundance Enzyme Involved DMT-N-oxide 20–30% Flavin-containing monooxygenase 6-OH-DMT <5% Peroxidases Tetrahydro-β-carbolines Trace Spontaneous cyclization

Pharmacological Interactions

-

MAO inhibition : Increases DMT bioavailability (e.g., harmaline co-administration) .

-

Dose-dependent effects :

Dose (mg/kg IV) Key Physiological Effects 0.2 Hallucinations, ↑ blood pressure 0.4 ↑ Cortisol, prolactin

Pharmacological Stability in Formulations

-

Freebase vs. Fumarate :

Property Freebase Fumarate Stability Poor (oxidizes rapidly) High (>12 months) Handling Oily residue Crystalline solid

Applications De Recherche Scientifique

Pharmacological Mechanisms

DMT fumarate operates through several biological pathways:

- Serotonergic Activity : DMT acts primarily as a serotonin receptor agonist, particularly at the 5-HT2A receptor, which is implicated in mood regulation and cognitive processes .

- Neuroprotective Effects : Research indicates that DMT may promote neurogenesis and protect against neurodegenerative diseases by enhancing neuronal proliferation and synaptic plasticity .

- Antioxidant Properties : DMT has been shown to exert antioxidant effects, contributing to its potential in treating conditions characterized by oxidative stress .

Major Depressive Disorder (MDD)

Recent studies have highlighted the potential of DMT fumarate as an experimental treatment for MDD. A Phase 1 trial evaluated the safety and pharmacodynamics of escalating doses of SPL026 (DMT fumarate) in healthy volunteers. The findings suggest that DMT fumarate can induce significant changes in mood and well-being, warranting further investigation in patient populations .

Neurodegenerative Disorders

DMT's neuroprotective properties position it as a promising candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preclinical studies suggest that DMT may help mitigate dopaminergic neurodegeneration, although clinical trials are still needed to confirm these effects .

Substance Use Disorders

There is growing interest in using psychedelics like DMT for treating substance use disorders. The unique psychological experiences induced by DMT may facilitate therapeutic breakthroughs in patients struggling with addiction .

Table 1: Summary of Clinical Trials Involving DMT Fumarate

Mécanisme D'action

N,N-dimethyltryptamine exerts its effects primarily by binding to serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and changes in perception, mood, and cognition. The compound also affects other neurotransmitter systems, including dopamine and norepinephrine pathways .

Comparaison Avec Des Composés Similaires

La N,N-diméthyltryptamine est structurellement similaire à d'autres tryptamines telles que :

5-Méthoxy-N,N-diméthyltryptamine (5-MeO-DMT) : Connue pour ses effets psychoactifs puissants.

Psilocybine : Que l'on trouve dans les champignons magiques, convertie en psilocine dans l'organisme.

Diéthylamide de l'acide lysergique (LSD) : Un psychédélique bien connu avec une durée d'action plus longue.

La N,N-diméthyltryptamine est unique en raison de son apparition rapide et de sa courte durée d'action, ce qui la distingue des autres psychédéliques .

Activité Biologique

Dimethyltryptamine fumarate (DMT) is a potent psychedelic compound known for its rapid onset and intense effects on consciousness. This article explores the biological activity of DMT, focusing on its pharmacokinetics, physiological effects, and potential therapeutic applications. We will also present relevant data tables and case studies to illustrate the findings.

Overview of DMT Fumarate

DMT is an indole alkaloid that occurs naturally in various plants and animals. It is best known for inducing profound alterations in perception, mood, and cognition. When administered as fumarate, DMT demonstrates unique pharmacological properties that are crucial for understanding its biological activity.

Pharmacokinetics

Recent studies have detailed the pharmacokinetics of DMT fumarate, particularly following intravenous administration. Key findings include:

- Rapid Clearance : DMT is rapidly metabolized, with an elimination half-life of approximately 9 to 12 minutes after administration .

- Metabolic Pathways : The metabolism of DMT is primarily mediated by monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes. Inhibition of MAO-A significantly reduces the clearance of DMT, indicating its role in the compound's metabolism .

- Dose-Response Relationship : A dose-response study demonstrated that peak plasma levels occur within 2 minutes post-administration, with significant subjective effects noted at doses of 0.2 mg/kg and higher .

Physiological Effects

DMT fumarate has been shown to produce various physiological responses:

- Cardiovascular Effects : Administration of DMT leads to dose-dependent increases in blood pressure and heart rate. For instance, doses ranging from 0.2 to 0.4 mg/kg resulted in marked elevations in these parameters .

- Neuroendocrine Responses : Significant increases in blood concentrations of hormones such as corticotropin, cortisol, and beta-endorphin have been observed following DMT administration . These effects suggest a complex interaction between DMT and the endocrine system.

Table 1: Summary of Physiological Effects of DMT Fumarate

| Parameter | Effect Observed | Dose Range |

|---|---|---|

| Blood Pressure | Elevated | 0.2 - 0.4 mg/kg |

| Heart Rate | Increased | 0.2 - 0.4 mg/kg |

| Pupil Diameter | Increased | 0.2 - 0.4 mg/kg |

| Hormonal Changes | Elevated cortisol, corticotropin | All doses studied |

Subjective Effects

The subjective experience induced by DMT is characterized by vivid visual hallucinations, alterations in perception of time and space, and profound emotional experiences:

- Phenomenological Features : In controlled studies, participants reported significant increases in features associated with near-death experiences (NDEs) after DMT administration compared to placebo .

- Hallucinogenic Effects : The subjective effects peaked rapidly after administration and were nearly resolved within 30 minutes. Commonly reported experiences included intense visual displays and altered states of consciousness .

Case Study Insights

A notable study involved administering varying doses of DMT fumarate to experienced users under controlled conditions. Results indicated that higher doses led to more intense hallucinogenic experiences while lower doses primarily elicited affective responses . This highlights the importance of dose selection in both research and therapeutic contexts.

Therapeutic Potential

The therapeutic potential of DMT fumarate is an area of growing interest, particularly in mental health:

- Depression Treatment : Preliminary findings suggest that DMT may reduce symptoms of major depressive disorder (MDD). A recent phase I trial evaluated the safety and tolerability of escalating doses of SPL026 (DMT fumarate) among healthy volunteers, paving the way for future studies on its efficacy in treating MDD .

- Psychedelic-Assisted Therapy : The rapid onset and profound effects of DMT make it a candidate for use in psychedelic-assisted therapy protocols.

Propriétés

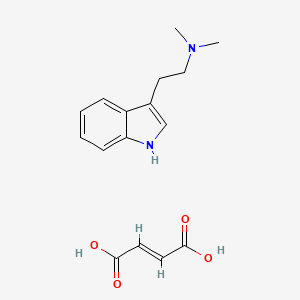

IUPAC Name |

(E)-but-2-enedioic acid;2-(1H-indol-3-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.C4H4O4/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12;5-3(6)1-2-4(7)8/h3-6,9,13H,7-8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMVTPSXVQQKPA-WLHGVMLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=CC=CC=C21.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC1=CNC2=CC=CC=C21.C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048896 | |

| Record name | N,N-Dimethyltryptamine fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68677-26-9 | |

| Record name | Dimethyltryptamine fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068677269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyltryptamine fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLTRYPTAMINE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP5189LWFM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.